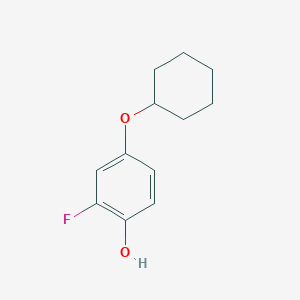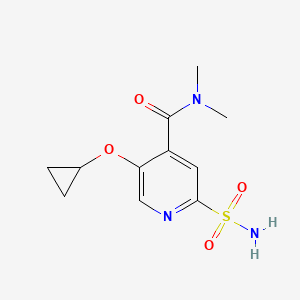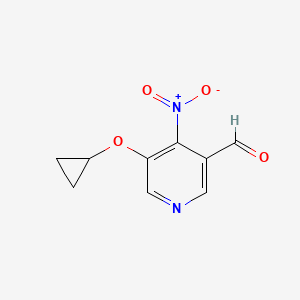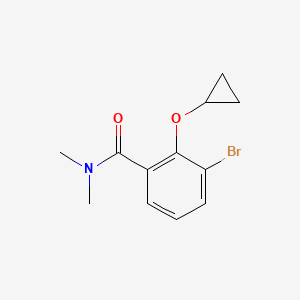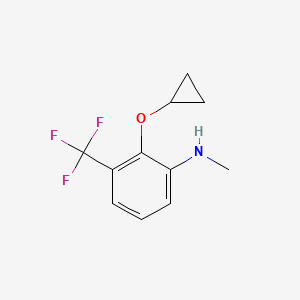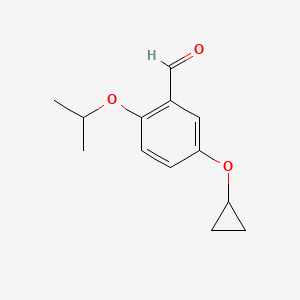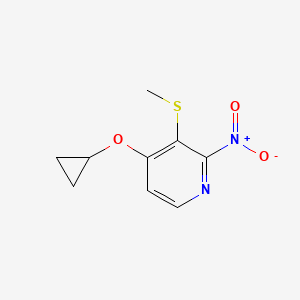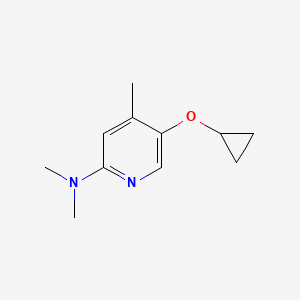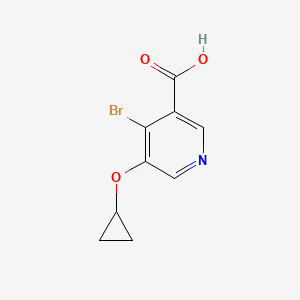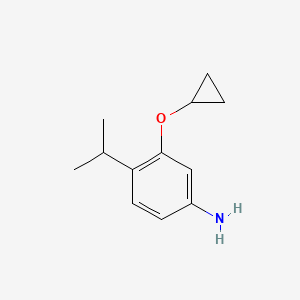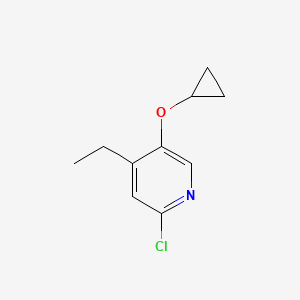
3-Cyclopropoxy-N1,N1-dimethylterephthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-N1,N1-dimethylterephthalamide is an organic compound with the molecular formula C13H16N2O3 It contains a cyclopropoxy group, a dimethylated amide group, and a terephthalamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N1,N1-dimethylterephthalamide typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of cyclopropanol with an appropriate halide under basic conditions.
Amidation Reaction: The terephthalamide core is formed by reacting terephthalic acid with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Final Assembly: The cyclopropoxy group is then attached to the terephthalamide core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-N1,N1-dimethylterephthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the cyclopropoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or other substituted amides.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-N1,N1-dimethylterephthalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-N1,N1-dimethylterephthalamide involves its interaction with molecular targets such as enzymes or receptors. The cyclopropoxy group can enhance binding affinity through hydrophobic interactions, while the dimethylated amide group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dimethylterephthalamide: Lacks the cyclopropoxy group, resulting in different chemical properties.
Cyclopropoxybenzamide: Contains a cyclopropoxy group but lacks the terephthalamide core.
Dimethylphthalamide: Similar structure but with a phthalamide core instead of terephthalamide.
Uniqueness
3-Cyclopropoxy-N1,N1-dimethylterephthalamide is unique due to the presence of both the cyclopropoxy group and the dimethylated terephthalamide core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H16N2O3 |
|---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
2-cyclopropyloxy-4-N,4-N-dimethylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C13H16N2O3/c1-15(2)13(17)8-3-6-10(12(14)16)11(7-8)18-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3,(H2,14,16) |
InChI-Schlüssel |
PJXZTXXFWFMXAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)C(=O)N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


